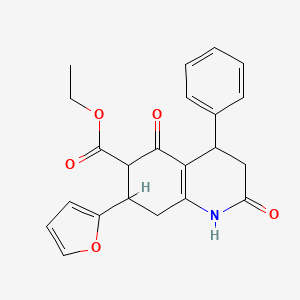
Ethyl 7-(furan-2-yl)-2,5-dioxo-4-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 7-(2-FURYL)-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a unique structure that includes a furan ring, a quinoline core, and various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-(2-FURYL)-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the Paal-Knorr synthesis for the furan ring, followed by cyclization and functional group modifications to introduce the quinoline core and other substituents . The reaction conditions often require specific catalysts, such as palladium or gold, and may involve steps like cycloisomerization and hydroamination .
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry techniques to enhance yield and efficiency. Catalysts like Au nanoparticles supported on TiO2 can be used to accelerate reactions under mild conditions, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-(2-FURYL)-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
ETHYL 7-(2-FURYL)-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of ETHYL 7-(2-FURYL)-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Furfural: A simpler furan derivative used in various chemical syntheses.
5-Hydroxymethylfurfural (HMF): Another furan derivative with significant industrial applications.
2,5-Furandicarboxylic Acid: Used in the production of bio-based polymers.
Uniqueness
ETHYL 7-(2-FURYL)-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE stands out due to its complex structure, which combines a furan ring with a quinoline core, offering unique reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C22H21NO5 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 7-(furan-2-yl)-2,5-dioxo-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C22H21NO5/c1-2-27-22(26)20-15(17-9-6-10-28-17)11-16-19(21(20)25)14(12-18(24)23-16)13-7-4-3-5-8-13/h3-10,14-15,20H,2,11-12H2,1H3,(H,23,24) |
InChI Key |
ZRPHZYINOYRYBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















